molecular formula C27H25FN2O3 B11627433 5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11627433
M. Wt: 444.5 g/mol
InChI Key: MSFBRARILRNBON-ZNTNEXAZSA-N
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Description

5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its complex structure, which includes a pyrrolidinone core, a tert-butylphenyl group, a fluorobenzoyl group, and a pyridinylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrrolidinone core through cyclization reactions.
  • Introduction of the tert-butylphenyl group via Friedel-Crafts alkylation.
  • Attachment of the fluorobenzoyl group through acylation reactions.
  • Addition of the pyridinylmethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-tert-butylphenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H25FN2O3

Molecular Weight

444.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25FN2O3/c1-27(2,3)20-10-6-18(7-11-20)23-22(24(31)19-8-12-21(28)13-9-19)25(32)26(33)30(23)16-17-5-4-14-29-15-17/h4-15,23,31H,16H2,1-3H3/b24-22+

InChI Key

MSFBRARILRNBON-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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